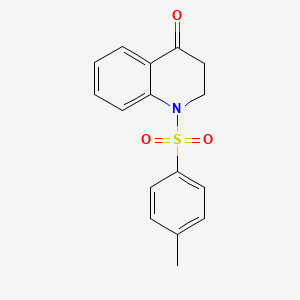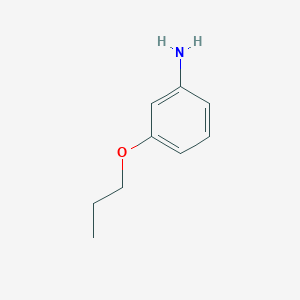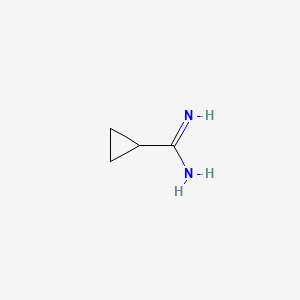
1-甲苯磺酰基-2,3-二氢喹啉-4(1H)-酮
描述
Synthesis Analysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, closely related to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, has been explored through various methods, including eco-friendly synthesis in ionic liquids without additional catalysts, showcasing high yields and green chemistry approaches (Chen et al., 2007). Redox-triggered switchable synthesis methods have also been developed, offering a pathway to synthesize diverse derivatives through hydride transfer/N-dealkylation/N-acylation strategies (Yang et al., 2020).
Molecular Structure Analysis
The molecular structure of dihydroquinolinones includes a bicyclic system with a nitrogen atom in the quinoline ring, contributing to the compound's chemical properties and reactivity. The tosyl group, a sulfonyl functional group derived from toluenesulfonic acid, further modifies the electronic and steric properties, influencing the molecule's behavior in synthesis and chemical reactions.
Chemical Reactions and Properties
Dihydroquinolinones participate in various chemical reactions, including cyclocondensation and three-component condensation reactions, which are pivotal for synthesizing a wide range of chemical entities. These reactions are facilitated by the use of catalysts such as dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, enhancing yields and reaction rates (Chen et al., 2015).
科学研究应用
对映体纯喹诺酮的合成
- 与 1-甲苯磺酰基-2,3-二氢喹啉-4(1H)-酮密切相关的对映体纯 3,4-二氢喹啉-2(1H)-酮已使用苯并噻嗪合成,证明了它们的生物学和药理学潜力 (Harmata & Hong, 2007)。
生态友好型合成方法
- 已经开发出生态友好型方法来合成 2,3-二氢喹唑啉-4(1H)-酮,这是一种结构相关的化合物,使用离子液体或一锅三组分环缩合方法,无需额外的催化剂 (Chen, Su, Wu, Liu, & Jin, 2007)。
金催化的环化
- 已采用金催化的环化方法来合成 2,3-二氢-1-甲苯磺酰基喹啉-4(1H)-酮衍生物,展示了潜在生物活性分子的合成 (Skouta & Li, 2007)。
抗氧化活性
- 某些 2-芳基-2,3-二氢喹啉-4(1H)-酮已被合成,并显示出有效的抗氧化特性,突出了它们的潜在生物学应用 (Pandit, Sharma, & Lee, 2015)。
催化和合成技术
- 多项研究探索了用于高效生产 2,3-二氢喹唑啉-4(1H)-酮和二氢喹啉-4(1H)-酮衍生物(与 1-甲苯磺酰基-2,3-二氢喹啉-4(1H)-酮结构相似)的不同催化剂和合成技术。这些研究提供了对更高效和更环保的生产方法的见解 (Niknam, Jafarpour, & Niknam, 2011)。
结构和功能研究
- 对二氢喹啉-4(1H)-酮进行了多项结构分析和功能研究,提供了对其化学性质和在医学和其他领域的潜在应用的更深入了解 (Vaz, Michelini, Oliveira, Lião, Perez, Oliver, & Napolitano, 2020)。
作用机制
The obtained 3-methylidene-2,3-dihydroquinolin-4(1H)-ones were then tested for their cytotoxic activity against two leukemia cell lines NALM-6 and HL-60 and a breast cancer MCF-7 cell line . Both compounds were strong ABCB1 transporter inhibitors that could prevent efflux of anticancer drugs from cancer cells .
未来方向
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAKYOFBASLWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300001 | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
14278-37-6 | |
| Record name | MLS002920228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic strategies are employed to produce 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones and how does their structure influence their cytotoxic activity?
A1: Researchers have developed an efficient multi-step synthesis of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones. The process involves reacting diethyl methylphosphonate with methyl 2-(tosylamino)benzoate, followed by condensation with various aldehydes. This yields 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ols, which are then utilized as Horner–Wadsworth–Emmons reagents in an olefination reaction with formaldehyde to achieve the desired 3-methylidene-2,3-dihydroquinolin-4(1H)-ones [].
Q2: Beyond cytotoxic activity, what other biological effects have been observed with 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, particularly related to drug resistance?
A2: Interestingly, research indicates that certain 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones can act as potent inhibitors of the ABCB1 transporter []. This transporter plays a crucial role in multi-drug resistance, often effluxing anticancer drugs from tumor cells and thereby reducing their efficacy. The ability of these compounds to inhibit ABCB1 suggests a potential strategy for combating drug resistance in cancer treatment. This dual action – direct cytotoxicity and ABCB1 inhibition – makes them promising candidates for further investigation as potential anticancer therapeutics [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)


![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
